乙烯双二硫代氨基甲酸盐

描述

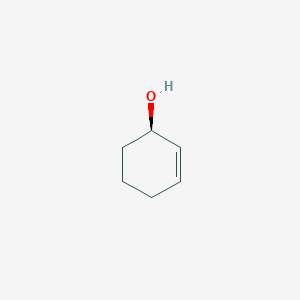

Ethylene bisdithiocarbamates (EBDCs) are a class of fungicides that have been widely used in agriculture since the 1940s . They are functional groups with the general formula R2N−C(=S)−S−R and structure >N−C(=S)−S− . They are also used in the vulcanization of rubber .

Synthesis Analysis

Dithiocarbamates are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The general method of preparation is called one-pot synthesis .

Molecular Structure Analysis

The basic structure of DTC is analogous to the carbamates except oxygen is replaced with sulfur . They are broadly divided into two subgroups: N,N-dimethyldithiocarbamates (DMDCs) and ethylenebis-(dithiocarbamates) (EBDCs) .

Chemical Reactions Analysis

Dithiocarbamates are readily S-alkylated . For example, methyl dimethyldithiocarbamate can be prepared by methylation of the dithiocarbamate . Oxidation of dithiocarbamates gives the thiuram disulfide .

科学研究应用

毒理学影响

乙烯双二硫代氨基甲酸盐 (EBDC) 杀虫剂,如马乃布和代森锰锌,已对其毒理学影响进行了研究。研究表明,这些杀真菌剂会导致人类结肠细胞的细胞丢失和金属积累,导致细胞内金属积累引起的氧化应激 (Hoffman 等,2016)。此外,代森锰锌的暴露与结肠细胞中线粒体活性的破坏和凋亡的诱导有关 (Dhaneshwar & Hardej,2021)。

环境影响

在这些杀真菌剂大量使用的地区,例如热带墨西哥的香蕉产区,已经观察到 EBDC 的环境影响。在那里,注意到土壤中锰严重积累,地表水和地下水被代森锰锌的主要代谢物乙烯硫脲严重污染,对水生生物和人类健康构成风险 (Geissen 等,2010)。

生物监测和检测

研究还集中在 EBDC 暴露的生物监测上。例如,乙烯硫脲血红蛋白加合物已被提议作为接触 EBDC 杀虫剂的可能指标 (Pastorelli 等,2009)。此外,已经开发了使用基质固相分散和液相色谱法测定食品中 EBDC 残留的方法,如杏仁 (Garcinuño 等,2004)。

在核医学中的应用

在核医学领域,与 EBDC 相关的化合物 (乙氧基(乙基)氨基)甲烷二硫醇被用作诊断放射性药物中的配体。研究了心脏灌注显像剂 bis(N-ethoxy-N-ethyl-dithiocarbamato)nitride technetium-99m 的稳定性、反应性和结构特性,表明抗分子结构的稳定性 (Nabati,2018)。

分析应用

EBDC 已用于分析应用,例如制备 PVC 膜 Ag (I) 离子选择性电极。三亚甲基双(N-乙基-N-苯基二硫代氨基甲酸盐)被用作该电极中的离子载体,表现出对银离子的选择性高于其他金属离子 (严振宁,2006)。

线粒体功能障碍和 ROS 产生

对秀丽隐杆线虫的研究表明,急性接触 Mn/Zn EBDC 杀真菌剂会导致线粒体功能障碍和活性氧产物增加,突出了人类潜在的毒性机制 (Todt 等,2016)。

乙烯感知抑制

乙烯双二硫代氨基甲酸盐已针对其对水果和蔬菜中乙烯感知的影响进行了研究。研究了乙烯感知抑制剂 1-甲基环丙烯 (1-MCP) 对产品质量维持和成熟过程的影响 (Watkins,2006)。

作用机制

安全和危害

Dithiocarbamates present a low toxicity, but the metabolites and degradation products of EBDCs, ethylene thiourea, affect the thyroid, and furthermore, neurotoxic effects have also been observed . They have been classified as Group 3 agents – “not classifiable as to their carcinogenicity to humans” .

属性

IUPAC Name |

2-carbamothioylsulfanylethyl carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4/c5-3(7)9-1-2-10-4(6)8/h1-2H2,(H2,5,7)(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNATDQRFAUDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=S)N)SC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864197 | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34731-32-3 | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34731-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamodithioic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034731323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene bisdithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B3051497.png)

![4-Phenyl-2-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3051504.png)